molecular formula C19H18F2N4O2 B11000235 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B11000235
M. Wt: 372.4 g/mol
InChI Key: DEDVNFRWEMHGJO-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the 3,5-difluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the pyrrole group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Incorporation of the tetrahydrofuran-2-ylmethyl group: This step might involve an alkylation reaction.

    Formation of the carboxamide group: This can be achieved through an amidation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of functional groups to their oxidized forms.

    Reduction: This could include the reduction of nitro groups to amines.

    Substitution: This might involve the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used.

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly:

  • Anticancer Activity : Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process, suggesting potential applications in treating inflammatory diseases.
  • Antimicrobial Effects : The structural features of this compound may enhance its interaction with microbial targets, leading to antimicrobial activity.

Synthetic Routes

The synthesis of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide can be approached through several methods:

  • Condensation Reactions : Utilizing appropriate precursors to form the pyrazole core.
  • Functional Group Modifications : Altering substituents on the pyrazole ring to enhance biological activity.
  • Coupling Reactions : Employing coupling agents to attach the tetrahydrofuran side chain.

Interaction Studies

Understanding the interaction of this compound with biological targets is crucial for its application in drug development. Techniques employed in these studies include:

  • Molecular Docking : To predict binding affinities and orientations with target proteins.
  • In Vitro Assays : To evaluate biological activity against specific cell lines or microbial strains.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of this compound could inhibit the growth of specific cancer cell lines, suggesting further exploration for anticancer drug development.

Case Study 2: Anti-inflammatory Effects

Research indicated that this compound effectively reduced inflammation in animal models by inhibiting COX enzymes, supporting its potential use in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.

    1-(3,5-difluorophenyl)-1H-pyrazole-4-carboxamide: Lacks both the pyrrole and tetrahydrofuran-2-ylmethyl groups.

    1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-methyl-1H-pyrazole-4-carboxamide: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

Uniqueness

The presence of the tetrahydrofuran-2-ylmethyl group in 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide might confer unique properties, such as increased solubility, stability, or specific biological activity compared to similar compounds.

Biological Activity

The compound 1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide has emerged as a significant candidate in medicinal chemistry due to its potential biological activities, particularly its interaction with cannabinoid receptors. This article delves into its biological activity, synthesis pathways, and relevant studies.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H18_{18}F2_{2}N4_{4}O2_{2}
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 1246072-68-3

The structure of the compound features a difluorophenyl group, a pyrrole moiety, and a pyrazole core, which contribute to its unique biological properties.

Cannabinoid Receptor Modulation

Research indicates that this compound exhibits significant affinity for cannabinoid receptors CB1 and CB2. These receptors are crucial in various physiological processes, including pain modulation and neuroprotection. The compound's ability to modulate these receptors suggests potential therapeutic applications in pain management and neurological disorders.

Binding Affinity Studies

Studies have employed molecular docking techniques to evaluate the binding interactions of the compound with cannabinoid receptors. The presence of both the pyrrole and pyrazole rings facilitates interactions with receptor binding sites, enhancing its efficacy as a ligand.

Comparative Biological Activity

The following table summarizes some structurally similar compounds and their associated biological activities:

Compound NameStructureBiological Activity
N-cyclopropyl-N'-(3-fluorophenyl)ureaSimilar urea structurePotential anti-inflammatory
5-(4-fluorophenyl)-N-cyclopropylpyrazoleContains pyrazole ringCannabinoid receptor modulation
N-cyclopropyl-N'-(2-methylphenyl)thiosemicarbazideThiosemicarbazide derivativeAntitumor activity

These comparisons highlight the unique position of This compound in terms of its specific interactions with cannabinoid receptors while maintaining favorable pharmacokinetic properties.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods that allow for modifications to enhance biological activity. Key synthetic routes involve:

  • Cyclization Reactions : Involving the formation of the pyrazole ring.
  • Functional Group Modifications : Such as adding difluorophenyl groups to enhance lipophilicity.
  • Amide Coupling : To attach the tetrahydrofuran moiety.

These synthetic strategies are crucial for producing the compound in sufficient yields for further biological evaluation.

Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, derivatives of pyrazole were screened using the carrageenan-induced paw edema model. The results indicated that compounds with similar scaffolds exhibited promising anti-inflammatory activity, with some achieving up to 84% inhibition compared to standard drugs like diclofenac .

Neuroprotective Effects

Research has also explored neuroprotective effects associated with cannabinoid receptor activation. Compounds that modulate CB1 and CB2 receptors have shown potential in reducing neuroinflammation and protecting neuronal cells from damage .

In Vitro Studies

In vitro studies have demonstrated that This compound can effectively inhibit certain pathways involved in inflammation and pain signaling, highlighting its potential as a therapeutic agent in chronic pain conditions .

Properties

Molecular Formula

C19H18F2N4O2

Molecular Weight

372.4 g/mol

IUPAC Name

1-(3,5-difluorophenyl)-N-(oxolan-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H18F2N4O2/c20-13-8-14(21)10-15(9-13)25-19(24-5-1-2-6-24)17(12-23-25)18(26)22-11-16-4-3-7-27-16/h1-2,5-6,8-10,12,16H,3-4,7,11H2,(H,22,26)

InChI Key

DEDVNFRWEMHGJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=C2)C3=CC(=CC(=C3)F)F)N4C=CC=C4

Origin of Product

United States

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